Scaffold Differentiation from 4-Amino-5-cinnamoylthiazole Regioisomers
The target compound is a 2-cinnamamido-4-methylthiazole-5-carboxylate, representing a distinct regioisomeric class from the more studied 4-amino-5-cinnamoylthiazoles. A direct comparator, compound 3e from the 4-amino-5-cinnamoyl series, showed IC50 values of 10.6–18.4 μg/ml against MCF-7, HepG2, and SW480 cancer cell lines, with flow cytometry confirming G2-phase arrest and apoptosis induction [1]. The biological impact of repositioning the cinnamoyl group from the 5- to the 2-position, while introducing a 5-carboxylate ester, remains uncharted, presenting a clear opportunity for novel IP generation .
| Evidence Dimension | In vitro antiproliferative activity (regioisomeric comparison) |
|---|---|
| Target Compound Data | No data available; scaffold is unprofiled |
| Comparator Or Baseline | 4-amino-5-cinnamoylthiazole derivative 3e: IC50 = 10.6–18.4 μg/ml (MCF-7, HepG2, SW480) |
| Quantified Difference | Not determined; regioisomeric variation predicted to alter target binding and potency |
| Conditions | MTT assay against MCF-7, HepG2, and SW480 human cancer cell lines |
Why This Matters
This uncultivated regioisomeric space represents a high-value opportunity for medicinal chemists to generate novel structure-activity relationship (SAR) data with strong patentability potential.
- [1] Ayati, A., et al. (2018). Synthesis and biological evaluation of 4-amino-5-cinnamoylthiazoles as chalcone-like anticancer agents. European Journal of Medicinal Chemistry, 145, 404-412. View Source
